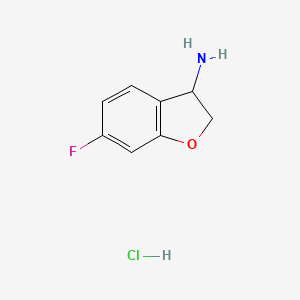

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C8H9ClFNO . It is a derivative of benzofuran, a heterocyclic compound that is ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can be represented by the InChI code1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H.

Scientific Research Applications

Synthesis and Derivatives

- Novel Synthesis Approaches : The compound has been synthesized through various chemical processes, exemplified by a study on the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, indicating the feasibility of similar synthetic routes for 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (Anderson, Burks, & Harruna, 1988).

- Fluorination of Benzofurans : Research on the facile synthesis of fluorinated benzofuro- and benzothieno[2,3-b]pyridines highlights methods that could be applicable to the synthesis and functionalization of 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (Iaroshenko et al., 2009).

Biological Applications

- Antimicrobial Properties : A study on fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and isoxazoles, related to the compound , showed significant antibacterial and antifungal activities, suggesting similar potential for 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (Chundawat, Sharma, & Bhagat, 2013).

- Cholinesterase Inhibition : Benzofuran derivatives have been synthesized as cholinesterase inhibitors, indicating potential neurological applications for similar compounds like 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (Abedinifar et al., 2018).

Chemical Analysis and Detection

- Enantioseparation Method Development : The compound has been involved in the development of analytical methods for chiral separation of psychoactive substances, highlighting its importance in forensic and medical fields (Taschwer, Grascher, & Schmid, 2017).

Future Directions

The future directions for research on 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, some substituted benzofurans have shown dramatic anticancer activities, making them promising compounds for targeted therapy .

properties

IUPAC Name |

6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKQYAVAOPSXSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2364655.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2364662.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2364670.png)